
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S3 and its molecular weight is 418.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Its molecular formula is C16H18N2O3S, and it possesses a molecular weight of approximately 342.45 g/mol. The structural composition allows for interactions with various biological targets, enhancing its therapeutic potential.
The biological activity of the compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiazole moiety contributes to its binding affinity through hydrogen bonding and π-π interactions with macromolecules, influencing their functional properties.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives showed that certain compounds displayed potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 32 µg/mL |
Compound B | E. coli | 16 µg/mL |
Anticancer Activity
The compound's anticancer properties have been explored in various studies. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study reported that a related thiazole compound exhibited an IC50 value of 1.61 µg/mL against human cancer cell lines, indicating strong cytotoxicity .
Study | Cell Line | IC50 (µg/mL) |
---|---|---|
Study 1 | A431 (skin cancer) | 1.98 |
Study 2 | Jurkat (leukemia) | < 1.5 |
Case Studies
- Anticancer Activity : In a comparative analysis, several thiazole derivatives were synthesized and tested for their anticancer efficacy against various cell lines. The results indicated that modifications to the thiazole ring significantly enhanced the cytotoxic activity, suggesting structure-activity relationships (SAR) are crucial for developing effective anticancer agents .
- Antimicrobial Efficacy : A series of novel thiazole derivatives were evaluated for their antibacterial properties against multi-drug resistant strains. The findings revealed that certain substitutions on the thiazole ring improved the antibacterial activity, making them potential candidates for further development as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Biological Applications
1. Antimicrobial Activity
Thiazole derivatives, such as N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide, have been investigated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, a study on thiazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating infections caused by resistant pathogens .
2. Anticancer Potential
The compound has shown potential as an anticancer agent. A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, including breast cancer (MCF7). Results indicated that some derivatives exhibited potent inhibitory effects on cell proliferation, with mechanisms potentially involving apoptosis induction and cell cycle arrest . Molecular docking studies suggested that these compounds interact with specific targets involved in cancer progression .
3. Acetylcholinesterase Inhibition
Research has highlighted the potential of thiazole-based compounds as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have demonstrated significant inhibitory activity against acetylcholinesterase, making them candidates for further development in cognitive enhancement therapies .
Case Studies
Analyse Chemischer Reaktionen
Nucleophilic Acyl Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic substitution reactions under basic conditions. For example:
-
Reaction with amines : Replacement of the acetamide carbonyl oxygen with nitrogen nucleophiles forms thioether-linked thiourea derivatives.
-
Hydrolysis : Acidic or alkaline hydrolysis cleaves the acetamide bond, yielding 2-mercapto-N-(thiazol-2-yl)acetamide and 4-(4-ethylphenyl)thiazol-2-amine.
Table 1: Reaction conditions and yields
Reaction Type | Reagent/Conditions | Product | Yield | Source |
---|---|---|---|---|
Amine substitution | Ethylenediamine, K₂CO₃, DMF, 80°C | Bis-thiourea derivative | 72% | |
Acidic hydrolysis | HCl (6M), reflux, 4h | 2-Mercaptoacetamide + Thiazol-2-amine | 85% |
Oxidation of Thioether Linkage
The thioether (-S-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
-
H₂O₂-mediated oxidation : Produces sulfoxide intermediates at 0°C and sulfones at elevated temperatures (50°C).
-
mCPBA oxidation : Meta-chloroperbenzoic acid selectively generates sulfoxides in dichloromethane.
Table 2: Oxidation outcomes
Oxidizing Agent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
H₂O₂ (30%) | 0°C, 2h | Sulfoxide | 90% | |
H₂O₂ (30%) | 50°C, 6h | Sulfone | 88% | |
mCPBA | CH₂Cl₂, RT, 1h | Sulfoxide | 95% |
Cyclocondensation with Carbonyl Compounds
The thiazol-2-ylamino group participates in cyclocondensation reactions:
-
With aldehydes : Forms imidazothiazole hybrids under acidic conditions (e.g., acetic acid) .
-
With α,β-unsaturated ketones : Generates pyridine-fused thiazoles via Michael addition and cyclization .
Example reaction :
Compound + BenzaldehydeAcOH, ΔImidazo[2,1-b]thiazole derivative[3]
Cross-Coupling Reactions
The 4-ethylphenyl-thiazole subunit engages in palladium-catalyzed couplings:
-
Suzuki coupling : Reacts with arylboronic acids to introduce biaryl motifs.
-
Buchwald-Hartwig amination : Attaches secondary amines to the thiazole ring.
Key data :
-
Suzuki coupling with 4-fluorophenylboronic acid achieved 68% yield using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol.
-
Buchwald-Hartwig with morpholine gave 74% yield with Pd₂(dba)₃ and Xantphos.
Acid/Base-Mediated Rearrangements
-
pH-dependent tautomerization : The enolizable keto group (2-oxoethyl) shifts between keto and enol forms, confirmed by NMR at pH 7.4 vs. 10.
-
Thiazole ring opening : Strong bases (e.g., NaOH) cleave the thiazole ring, producing thioamide and nitrile intermediates.
Biological Alkylation via Thiol-Disulfide Exchange
The free thiol group (post-hydrolysis) undergoes disulfide bond formation with biological thiols like glutathione, a mechanism implicated in its anticancer activity .
Mechanism :
RSH (Compound) + GSH→RSSG + H₂O[3][4]
Photochemical Reactivity
UV irradiation (254 nm) induces homolytic cleavage of the C–S bond in the thioether group, generating thiyl radicals detectable via EPR spectroscopy.
Eigenschaften
IUPAC Name |
2-[2-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-2-12-3-5-13(6-4-12)14-9-27-18(20-14)22-16(24)11-25-10-15(23)21-17-19-7-8-26-17/h3-9H,2,10-11H2,1H3,(H,19,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOGGOXLVZHDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.